头孢吡啶钠
描述
头孢吡啶钠是一种第一代头孢菌素类抗生素,对多种革兰氏阳性和革兰氏阴性细菌有效。它常用于兽医学,以前在人类医学中以商品名 Cefadyl 使用。 头孢吡啶钠以其对β-内酰胺酶的耐受性而闻名,使其对葡萄球菌有效,但对耐甲氧西林菌株无效 .
作用机制
头孢吡啶钠通过抑制细菌细胞壁合成发挥其抗菌作用。它靶向青霉素结合蛋白 (PBP),这对于细菌细胞壁中肽聚糖链的交联至关重要。 通过与这些蛋白结合,头孢吡啶钠破坏细胞壁合成,导致细菌细胞裂解和死亡 .
科学研究应用
头孢吡啶钠有广泛的科学研究应用:
化学: 用作研究β-内酰胺类抗生素及其耐药机制的模型化合物。
生物学: 研究其对细菌细胞壁合成的影响和耐药模式。
生化分析
Biochemical Properties
Cephapirin Sodium has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of Cephapirin Sodium results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .
Cellular Effects
Cephapirin Sodium exerts its effects on various types of cells by inhibiting cell wall synthesis . This leads to the death of the bacterial cells, thereby treating the infection .
Molecular Mechanism
The mechanism of action of Cephapirin Sodium involves the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, Cephapirin Sodium prevents the final step of cell wall synthesis in bacterial cells, leading to cell lysis .
Dosage Effects in Animal Models
It is used in veterinary medicine, indicating its safety and efficacy in animals .
Metabolic Pathways
As a cephalosporin, it is likely metabolized in the liver and excreted in the urine .
Transport and Distribution
Cephapirin Sodium is typically administered as its sodium salt, which is highly soluble in water . This solubility is advantageous for intravenous and intramuscular injections, ensuring rapid absorption and distribution in the body .
Subcellular Localization
Given its mechanism of action, it is likely that Cephapirin Sodium localizes to the bacterial cell wall where it exerts its effects .
准备方法
合成路线和反应条件: 头孢吡啶钠由 7-氨基头孢烷酸 (7-ACA) 合成。合成路线包括 7-ACA 与溴乙酰氯反应形成酰胺。 然后将该中间体与 4-硫代吡啶反应,取代卤素基团,从而形成头孢吡啶 .
工业生产方法: 在工业环境中,头孢吡啶钠是在受控条件下通过 7-ACA 与溴乙酰氯反应制成的。该反应之后是卤素基团被 4-硫代吡啶取代。 最终产物被纯化并转化为其钠盐形式,用于注射剂 .
化学反应分析
反应类型: 头孢吡啶钠会发生各种化学反应,包括:
氧化: 头孢吡啶钠在特定条件下会被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变头孢菌素环结构,影响其抗菌特性。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 4-硫代吡啶用于取代卤素基团
主要生成产物:
氧化: 氧化的头孢吡啶衍生物。
还原: 还原的头孢吡啶衍生物。
取代: 具有取代基团的头孢吡啶
相似化合物的比较
类似化合物:
头孢噻吩: 另一种具有类似抗菌特性的第一代头孢菌素。
头孢唑啉: 一种具有更广谱活性的第一代头孢菌素。
头孢羟氨苄: 一种用于治疗各种感染的口服第一代头孢菌素.
独特之处: 头孢吡啶钠以其对β-内酰胺酶的高度耐受性和对多种细菌的有效性而独树一帜。 与其他一些头孢菌素不同,它是专门为注射使用而配制的,在人类和兽医学中都有应用 .
属性
CAS 编号 |
24356-60-3 |
---|---|
分子式 |
C17H17N3NaO6S2 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1 |
InChI 键 |
FKAFVHOJYJGQLK-OALZAMAHSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
手性 SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
24356-60-3 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
21593-23-7 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
SOL IN WATER /CEPHAPIRIN SODIUM/ VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/ 1.51e-01 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BL P 1322 BL-P 1322 BLP 1322 Brisfirina Céfaloject Cefadyl Cefapirin Cephapirin Cephapirin Monosodium Salt Cephapirin Sodium Cephapirin, Sodium Monosodium Salt, Cephapirin Salt, Cephapirin Monosodium Sodium Cephapirin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephapirin sodium exert its antibacterial activity?
A1: Cephapirin sodium, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: What is the molecular formula and weight of Cephapirin sodium?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.
Q3: Can Cephapirin sodium be frozen and thawed without compromising its stability?
A3: Yes, research indicates that Cephapirin sodium admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []
Q4: Are there specific storage recommendations for Cephapirin sodium?
A4: The presence of impurities in commercial Cephapirin sodium samples suggests that it should be stored in closed containers to minimize degradation. []
Q5: How long does it take for Cephapirin sodium to be eliminated from milk after intramammary infusion?
A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary Cephapirin sodium (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []
Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of Cephapirin sodium after intramammary infusion?
A6: Yes, a study revealed that Cephapirin sodium concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []
Q7: What is the efficacy of Cephapirin sodium in treating mastitis caused by Staphylococcus aureus?
A7: Both a 5-day extended therapy [] and a treatment program where Cephapirin sodium was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.
Q8: Has Cephapirin sodium been evaluated for the treatment of non-severe clinical mastitis?
A8: Yes, a non-inferiority field trial indicated that Cephapirin sodium is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []
Q9: Is there evidence to suggest that Cephapirin sodium is effective against gram-positive mastitis pathogens?
A9: While Cephapirin sodium demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []
Q10: Are there concerns regarding the development of resistance to Cephapirin sodium?
A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on Cephapirin sodium resistance patterns and trends is recommended.
Q11: What are the potential adverse effects associated with Cephapirin sodium use in humans?
A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.
Q12: Can beta-cyclodextrin be used to reduce Cephapirin sodium residues in milk?
A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []
Q13: What analytical methods have been used to quantify Cephapirin sodium in biological samples?
A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]
Q14: How does Cephapirin sodium compare to other cephalosporin antibiotics?
A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to Cephapirin sodium. [, ] Another study found comparable efficacy between Cephapirin sodium and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。